molecular formula C15H16N2O4 B5594618 2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid

2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid

Cat. No.: B5594618
M. Wt: 288.30 g/mol
InChI Key: YCMOXWKCHCXSGT-UHFFFAOYSA-N
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Description

2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of 16 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms, making a total of 37 atoms . The spirocyclic structure imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including 2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid, often involves complex multi-step reactions. One efficient method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .

Industrial Production Methods: Industrial production of spirocyclic compounds typically involves large-scale synthesis using readily available starting materials. The process may include steps such as cycloaddition reactions, followed by purification and isolation of the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure influences the reactivity of the compound, making it suitable for specific types of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of spirocyclic compounds include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid has diverse applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, spirocyclic compounds are investigated for their potential therapeutic properties, such as anti-cancer and anti-inflammatory activities. In industry, these compounds are used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid include other spirocyclic analogs, such as spiro[2.3]hexane and spiro[3.3]heptane-derived α-amino acids . These compounds share the spirocyclic core but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both carbonyl and amide functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-12(9-4-1-2-5-10(9)14(20)21)16-17-13(19)11-8-15(11)6-3-7-15/h1-2,4-5,11H,3,6-8H2,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMOXWKCHCXSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NNC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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